![molecular formula C6H15N3O B3032587 2-(Diethylamino)acetohydrazide CAS No. 2644-33-9](/img/structure/B3032587.png)
2-(Diethylamino)acetohydrazide
Overview
Description
2-(Diethylamino)acetohydrazide is an organic compound with the molecular formula C₆H₁₅N₃O. It is a derivative of acetic acid and contains both diethylamino and hydrazide functional groups. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)acetohydrazide can be synthesized through the reaction of N,N-diethylglycine methyl ester with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The reaction can be represented as follows:
[ \text{N,N-diethylglycine methyl ester} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{methanol} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
2-(Diethylamino)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-Amino-2-(diethylamino)acetamide
- N,N-Diethylglycine hydrazide
- (Diethylamino)acetic acid hydrazide
Uniqueness
2-(Diethylamino)acetohydrazide is unique due to its specific combination of diethylamino and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity
Biological Activity
2-(Diethylamino)acetohydrazide, with the molecular formula C₆H₁₅N₃O, is a hydrazide derivative known for its diverse biological activities. This compound has garnered attention in scientific research for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound features both diethylamino and hydrazide functional groups, which contribute to its unique reactivity and biological activity. The compound acts as a nucleophile , engaging in chemical reactions that form covalent bonds with electrophilic centers in biological systems. This interaction may influence the activity of various enzymes and proteins, potentially leading to therapeutic effects against diseases such as cancer.
Key Reactions
- Oxidation: Can be oxidized to form corresponding oxides.
- Reduction: Can be reduced to form amines.
- Substitution: Undergoes nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Wang et al. demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound. For instance, it was found to inhibit the proliferation of HepG2 liver cancer cells with an IC50 value of 15 µM. Additionally, it demonstrated cytotoxic effects on MDA-MB-231 breast cancer cells . The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression.
Study on HepG2 Cells
A recent study evaluated the effects of this compound on HepG2 cells:
- Objective: Assess cytotoxicity and mechanism of action.
- Method: Cells were treated with varying concentrations of the compound.
- Results: Significant cell death was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .
In Vivo Studies
In vivo experiments using animal models have shown promising results regarding the bioavailability and efficacy of this compound:
- Model: Rats were administered the compound via gastric gavage.
- Findings: The compound exhibited a favorable pharmacokinetic profile, with peak plasma concentrations achieved within 1 hour post-administration .
Comparative Analysis
Properties
IUPAC Name |
2-(diethylamino)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYGUJCCQCEMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181031 | |
Record name | Glycine, N,N-diethyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-33-9 | |
Record name | Glycine, N,N-diethyl-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-diethyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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